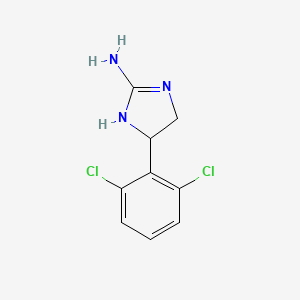
Methyl 3-methyl-2,4-dioxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate typically involves multi-step organic reactions. One common method includes the esterification of beta-methyl-alpha,gamma-dioxobenzenebutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate: shares similarities with other aromatic esters such as methyl benzoate and ethyl benzoate.
Methyl benzoate: Similar in structure but lacks the additional methyl and dioxo groups.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
The presence of both methyl and dioxo groups in Methyl beta-methyl-alpha,gamma-dioxobenzenebutanoate imparts unique chemical properties, such as increased reactivity and potential for forming complex molecular structures. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
66751-99-3 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
methyl 3-methyl-2,4-dioxo-4-phenylbutanoate |
InChI |
InChI=1S/C12H12O4/c1-8(11(14)12(15)16-2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
QAFTZWYKFJAJTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



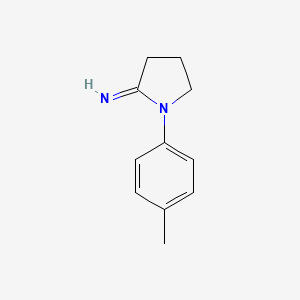
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
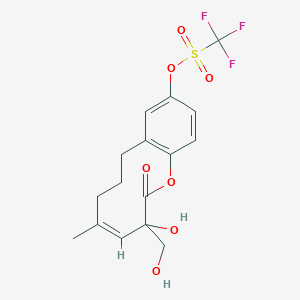
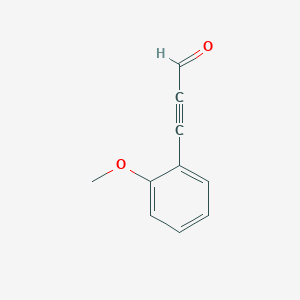

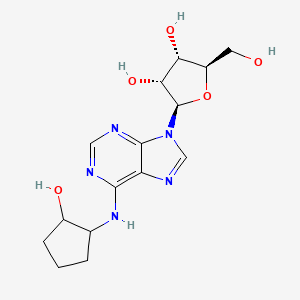
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)





